An In-depth Technical Guide to the Crystal Structure of Calcium Tin Oxide (CaSnO₃)
An In-depth Technical Guide to the Crystal Structure of Calcium Tin Oxide (CaSnO₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium tin oxide (CaSnO₃), a member of the perovskite family of materials, has garnered significant attention in the scientific community due to its versatile properties.[1] It is a wide bandgap semiconductor with applications in transparent conducting oxides, gas sensors, and as a host for phosphors.[1][2] A thorough understanding of its crystal structure is paramount as it dictates the material's electronic and optical properties, and thus its suitability for various technological applications. This guide provides a comprehensive analysis of the crystal structure of CaSnO₃, detailing its various polymorphs, experimental characterization techniques, and the relationship between its structure and functional properties.
Polymorphism in Calcium Tin Oxide
CaSnO₃ primarily adopts a distorted perovskite structure, though other phases can be stabilized under specific conditions.
Orthorhombic Perovskite Structure (GdFeO₃-type)
At ambient conditions, CaSnO₃ crystallizes in an orthorhombic perovskite structure, which is a distorted variant of the ideal cubic perovskite structure.[3][4] This distortion is a consequence of the relative sizes of the Ca²⁺ and Sn⁴⁺ cations, leading to a tilting of the SnO₆ octahedra.[5][6][7]
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Space Group: The most commonly reported space group for orthorhombic CaSnO₃ is Pnma (No. 62).[3][4] Some literature also refers to the non-standard setting Pbnm.[8][9]
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Structural Features: The structure consists of a network of corner-sharing SnO₆ octahedra, with the Ca²⁺ ions occupying the 12-fold coordinated sites within the framework.[3] The tilting of the octahedra reduces the symmetry from cubic to orthorhombic. The corner-sharing octahedral tilt angles are in the range of 33-34°.[3]
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Coordination Environment:
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Bonding: The Sn-O bonds are covalent in nature, forming the rigid framework of SnO₆ octahedra, while the Ca-O bonds are predominantly ionic.
Other Polymorphs
While the orthorhombic phase is the most stable, other crystal structures of CaSnO₃ have been reported:
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Cubic Perovskite Structure: An ideal cubic perovskite structure with the space group Pm-3m (No. 221) is also known.[10][11] In this structure, the SnO₆ octahedra are not tilted.[10] The Ca²⁺ ion is coordinated to twelve oxygen atoms, and the Sn⁴⁺ ion is coordinated to six oxygen atoms.[10] This phase can be induced by factors such as supercritical CO₂ treatment, which can lead to a phase transition from orthorhombic to cubic symmetry.[12][13]
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Trigonal (Ilmenite-type) Structure: A metastable ilmenite (B1198559) phase of CaSnO₃ with the space group R-3 (No. 148) can be synthesized.[14] This structure is different from the perovskite structure and consists of distorted CaO₆ pentagonal pyramids and SnO₆ octahedra.[14] The ilmenite phase can be transformed into the more stable perovskite structure upon annealing.[15]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the different polymorphs of CaSnO₃.
Table 1: Crystallographic Data for Orthorhombic CaSnO₃ (Space Group: Pnma)
| Parameter | Value | Reference |
| Lattice Parameters | ||
| a (Å) | 5.52 | [3] |
| b (Å) | 5.70 | [3] |
| c (Å) | 7.91 | [3] |
| α, β, γ (°) | 90 | [3] |
| Volume (ų) | 248.81 | [3] |
| Atomic Positions | x | y |
| Ca (4c) | 0.985506 | 0.053711 |
| Sn (4b) | 0 | 0.5 |
| O1 (4c) | 0.103127 | 0.461818 |
| O2 (8d) | 0.698291 | 0.298338 |
| Bond Distances | ||
| Ca-O (Å) | 2.33 - 2.81 | [3] |
| Sn-O (Å) | 2.07 | [3] |
Table 2: Crystallographic Data for Cubic CaSnO₃ (Space Group: Pm-3m)
| Parameter | Value | Reference |
| Lattice Parameters | ||
| a, b, c (Å) | 4.07 | [10] |
| α, β, γ (°) | 90 | [10] |
| Volume (ų) | 67.24 | [10] |
| Atomic Positions | x | y |
| Ca (1a) | 0 | 0 |
| Sn (1b) | 0.5 | 0.5 |
| O (3c) | 0 | 0.5 |
| Bond Distances | ||
| Ca-O (Å) | 2.88 | [10] |
| Sn-O (Å) | 2.03 | [10] |
Table 3: Crystallographic Data for Trigonal CaSnO₃ (Space Group: R-3)
| Parameter | Value | Reference |
| Lattice Parameters (Hexagonal Setting) | ||
| a (Å) | 5.487 | [15] |
| c (Å) | 15.287 | [15] |
| Bond Distances | ||
| Ca-O (Å) | 2.30, 2.46 | [14] |
| Sn-O (Å) | 2.06, 2.13 | [14] |
Experimental Protocols for Synthesis and Characterization
Synthesis Methods
Various methods are employed for the synthesis of CaSnO₃, each influencing the resulting crystal structure, morphology, and properties.
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Solid-State Reaction: This is a conventional method involving the high-temperature reaction of precursor powders.[16]
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Protocol:
-
Stoichiometric amounts of calcium carbonate (CaCO₃) or calcium oxide (CaO) and tin(IV) oxide (SnO₂) are intimately mixed by grinding in a mortar and pestle.
-
The mixed powder is calcined in an alumina (B75360) crucible at temperatures typically ranging from 1000 °C to 1300 °C for several hours.[16]
-
Intermediate grinding steps may be necessary to ensure a homogeneous reaction.[17]
-
-
-
Hydrothermal/Solvothermal Synthesis: These methods involve crystallization from a solution at elevated temperatures and pressures.[18][19][20]
-
Protocol (Hydrothermal):
-
Precursors such as CaCl₂ and Na₂SnO₃·3H₂O are dissolved in deionized water.[18]
-
The solutions are mixed, and the resulting slurry is transferred to a Teflon-lined stainless-steel autoclave.[18]
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The autoclave is heated to a specific temperature (e.g., 140 °C - 200 °C) for a defined period (e.g., 10-24 hours).[18][21]
-
After cooling, the product is collected by filtration, washed with deionized water and ethanol, and dried. A subsequent calcination step may be required.[18]
-
-
-
Sol-Gel Method: This technique allows for the synthesis of highly pure and homogeneous materials at lower temperatures.[1][22]
-
Protocol:
-
Metal alkoxides or salts are dissolved in a suitable solvent to form a sol.
-
Hydrolysis and polycondensation reactions are initiated, leading to the formation of a gel.
-
The gel is dried and then calcined at a relatively low temperature to obtain the final CaSnO₃ powder.[1]
-
-
Characterization Techniques
-
X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of CaSnO₃.[23][24][25][26][27]
-
Experimental Workflow:
-
A powdered sample of CaSnO₃ is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is analyzed to identify the crystal structure by comparing the peak positions and intensities to standard diffraction data (e.g., JCPDS card no. 77-1797 for orthorhombic CaSnO₃).[9][13]
-
-
-
Rietveld Refinement: This is a powerful analytical method used to refine the crystal structure parameters from powder diffraction data.[28][29][30] It involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice constants, atomic positions, and peak shape parameters.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis, characterization, and analysis of CaSnO₃ crystal structures.
Caption: Relationship between the different crystal structures of CaSnO₃.
Caption: Influence of crystal structure on the physical properties of CaSnO₃.
References
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